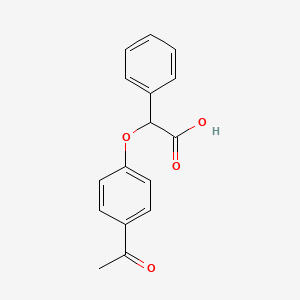

2-(4-Acetylphenoxy)-2-phenylacetic acid

Description

Significance of the Phenylacetic Acid Scaffold in Chemical Biology

The phenylacetic acid scaffold, characterized by a phenyl group attached to a carboxylic acid moiety through a methylene (B1212753) linker, is a versatile and highly significant structure in the field of chemical biology. Its importance stems from its presence in a wide array of natural products, its role as a key intermediate in biochemical pathways, and its utility as a building block in the synthesis of numerous biologically active molecules.

Phenylacetic acid itself is a naturally occurring compound found in plants, where it functions as an auxin, a class of plant hormones that regulate growth and development. nih.govgoogle.com Beyond the plant kingdom, it has been identified as a metabolic byproduct in various organisms, including humans. mdpi.com The core structure of phenylacetic acid has been extensively modified by chemists to create a diverse library of derivatives with a broad spectrum of pharmacological activities.

The versatility of the phenylacetic acid scaffold has made it a privileged structure in medicinal chemistry. Its derivatives have been successfully developed into drugs targeting a wide range of conditions. These include non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and agents for the treatment of hypertension. jetir.org For instance, the well-known NSAID diclofenac (B195802) contains a phenylacetic acid moiety. mdpi.com Furthermore, derivatives of phenoxyacetic acid, a closely related structure, have been investigated for their potential as antibacterial, antifungal, and anticancer agents. jetir.org The ability of this scaffold to interact with various biological targets has cemented its role as a critical component in the drug discovery and development process.

The phenylacetic acid framework is also a valuable tool for probing biological systems. Its derivatives are often used as chemical probes to study enzyme function and to identify new therapeutic targets. The relative ease of synthesis and modification of the phenylacetic acid structure allows researchers to systematically alter its properties to understand structure-activity relationships (SAR), which is crucial for the rational design of new and more effective therapeutic agents. nih.gov

Overview of 2-(4-Acetylphenoxy)-2-phenylacetic Acid as a Research Target

Within the broad family of phenylacetic acid derivatives lies this compound, a compound that has emerged as a subject of scientific inquiry. While extensive, peer-reviewed research on its specific biological activities and applications is not widely available in public literature, its availability from chemical suppliers indicates its use as a research chemical. pharmacy180.com Such compounds are often synthesized as part of larger libraries for screening in drug discovery programs or for use as building blocks in the synthesis of more complex molecules.

The structure of this compound is notable for the inclusion of an acetylphenoxy group, which adds specific chemical features to the core phenylacetic acid scaffold. The presence of the ketone group in the acetyl moiety and the ether linkage of the phenoxy group provide additional points for potential interaction with biological targets.

Below are the key physicochemical properties of this compound that have been reported:

| Property | Value |

| CAS Number | 885949-44-0 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 96-99 °C |

This data is compiled from publicly available sources from chemical suppliers.

The study of compounds like this compound in a research context could involve a variety of investigations. Researchers might explore its potential as an inhibitor or modulator of a specific enzyme or receptor, investigate its antimicrobial or anticancer properties, or use it as a starting material for the synthesis of novel compounds with desired therapeutic effects. The lack of extensive published data on this specific molecule suggests that it may be a relatively new compound in the research landscape or that studies involving it are part of proprietary drug discovery efforts.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)12-7-9-14(10-8-12)20-15(16(18)19)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEHMYIRXJTQGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377356 |

Source

|

| Record name | 2-(4-acetylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-44-0 |

Source

|

| Record name | α-(4-Acetylphenoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-acetylphenoxy)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Acetylphenoxy 2 Phenylacetic Acid and Analogues

Established Synthetic Routes for the 2-Phenylacetic Acid Core

The 2-phenylacetic acid scaffold is a common motif in a vast array of organic molecules and serves as a crucial building block in the synthesis of numerous pharmaceuticals and other fine chemicals. Several reliable methods have been developed for its synthesis, each with its own set of advantages and limitations.

Iodide-Catalyzed Reductions of Mandelic Acids

A convenient and scalable method for the synthesis of phenylacetic acids involves the iodide-catalyzed reduction of mandelic acids. organic-chemistry.orgnih.gov This approach relies on the in situ generation of hydroiodic acid (HI) from a catalytic amount of an iodide salt, such as sodium iodide (NaI), with a stoichiometric reductant like phosphorous acid (H₃PO₃). organic-chemistry.orginventivapharma.com This method is advantageous as it avoids the direct handling of corrosive and hazardous hydroiodic acid. inventivapharma.com The reaction proceeds efficiently under mild conditions and has been shown to tolerate a wide range of functional groups on the aromatic ring of the mandelic acid precursor. organic-chemistry.org

The general reaction scheme involves the treatment of a substituted mandelic acid with a catalytic quantity of sodium iodide and a slight excess of phosphorous acid in a suitable solvent, typically a mixture of acetic acid and water, at elevated temperatures. The reaction progress can be monitored by standard chromatographic techniques, and the desired phenylacetic acid derivative is usually isolated in high yield after a straightforward workup procedure.

| Mandelic Acid Derivative | Catalyst | Reductant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Mandelic Acid | NaI (0.1 eq) | H₃PO₃ (1.5 eq) | Acetic Acid/H₂O | 100 | 95 | organic-chemistry.org |

| 4-Chloromandelic Acid | NaI (0.1 eq) | H₃PO₃ (1.5 eq) | Acetic Acid/H₂O | 100 | 92 | organic-chemistry.org |

| 4-Methoxymandelic Acid | NaI (0.1 eq) | H₃PO₃ (1.5 eq) | Acetic Acid/H₂O | 100 | 96 | organic-chemistry.org |

| 3,4-Dichloromandelic Acid | NaI (0.1 eq) | H₃PO₃ (1.5 eq) | Acetic Acid/H₂O | 100 | 90 | organic-chemistry.org |

Oxidative Conversion of Vinylarenes to Phenylacetic Acid Derivatives

Another effective strategy for the synthesis of phenylacetic acids is the oxidative conversion of readily available vinylarenes (styrenes). organic-chemistry.orgrsc.org A metal-free approach has been developed that utilizes molecular iodine (I₂) as a catalyst and an oxidizing agent such as Oxone®. rsc.org This method proceeds via a tandem iodofunctionalization and de-iodination-induced rearrangement under mild reaction conditions. rsc.org The regioselectivity of this transformation is a key advantage, leading specifically to the desired phenylacetic acid derivatives.

The reaction is typically carried out by treating the vinylarene with a catalytic amount of iodine and a stoichiometric amount of the oxidant in a solvent system like 1,2-dimethoxyethane (B42094) (DME) and water at room temperature. The reaction is generally complete within a few hours, and the product can be isolated with a simple extraction and purification process.

| Vinylarene Derivative | Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |

| Styrene | I₂ (10 mol%) | Oxone® (2 eq) | DME/H₂O | Room Temp. | 88 | rsc.org |

| 4-Methylstyrene | I₂ (10 mol%) | Oxone® (2 eq) | DME/H₂O | Room Temp. | 85 | rsc.org |

| 4-Methoxystyrene | I₂ (10 mol%) | Oxone® (2 eq) | DME/H₂O | Room Temp. | 82 | rsc.org |

| 4-Chlorostyrene | I₂ (10 mol%) | Oxone® (2 eq) | DME/H₂O | Room Temp. | 86 | rsc.org |

Multistep Approaches from Substituted Anilines

A representative sequence might involve the following steps:

Diazotization of the aniline (B41778): The amino group of the aniline is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid.

Conversion to a boronic acid derivative: The diazonium salt is then reacted with a boronic acid precursor to form the aryl boronic acid or ester.

Suzuki Coupling: The aryl boronic acid derivative is coupled with an α-haloacetate, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base.

Hydrolysis: The resulting ester is hydrolyzed to the final phenylacetic acid derivative.

Approaches for Incorporating the 4-Acetylphenoxy Moiety

The 4-acetylphenoxy group is a key structural feature of the target molecule. Its incorporation typically involves the formation of an ether linkage between a phenolic compound and the 2-phenylacetic acid core.

Alkylation and Acylation Strategies involving Phenol (B47542) Derivatives

The Williamson ether synthesis is a classic and widely used method for the formation of ethers and is highly applicable for creating the ether linkage in 2-(4-acetylphenoxy)-2-phenylacetic acid. nih.govarkat-usa.orgchemicalbook.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing the target molecule, this would typically involve the reaction of 4-hydroxyacetophenone with a 2-halo-2-phenylacetic acid derivative. The phenolic proton of 4-hydroxyacetophenone is acidic and can be readily removed by a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. This nucleophilic phenoxide can then attack the electrophilic carbon of the 2-halo-2-phenylacetic acid derivative, displacing the halide and forming the desired ether linkage. The choice of base and solvent is crucial to optimize the reaction conditions and minimize side reactions.

Alternatively, acylation strategies can be employed. For instance, a phenol can be acylated using an acyl chloride or anhydride (B1165640) in the presence of a base. researchgate.net While this is more commonly used to form esters, variations of this chemistry can be adapted for ether synthesis under specific conditions.

Condensation Reactions for Ether Linkage Formation

Condensation reactions provide another avenue for the formation of the ether linkage. This can involve the reaction of a phenol with an alcohol under acidic or basic conditions, leading to the elimination of a molecule of water. For the synthesis of this compound, a plausible route would be the condensation of 4-hydroxyacetophenone with a suitable 2-hydroxy-2-phenylacetic acid (mandelic acid) derivative. This reaction might require a catalyst to facilitate the dehydration process.

A specific example of a related condensation involves the reaction of a phenol with an α-chloroacetic acid derivative in the presence of a base. This is essentially a variation of the Williamson ether synthesis where the electrophile is an α-haloacid. For example, 4-methylphenol can be reacted with chloroacetic acid in the presence of aqueous sodium hydroxide to yield 4-methylphenoxyacetic acid. rsc.org This principle can be extended to the synthesis of the target molecule by using 4-hydroxyacetophenone and a suitable 2-halo-2-phenylacetic acid derivative.

Sustainable and Green Chemistry Principles in Synthesis of this compound Derivatives

The integration of green chemistry principles into the synthesis of this compound derivatives is pivotal for developing environmentally benign and efficient chemical processes. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of phenoxyacetic acid derivatives. farmaciajournal.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds. For instance, in the synthesis of 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid, an analogue of the target compound, the microwave-assisted method achieved a yield of 85% in just 6 minutes, compared to a 42% yield obtained through conventional refluxing methods. farmaciajournal.com

This technique's efficiency stems from the direct and rapid heating of the reaction mixture, which often leads to shorter reaction times and cleaner reactions with fewer side products. farmaciajournal.comresearchgate.net The methodology has been successfully applied to produce a variety of heterocyclic compounds, demonstrating its broad applicability and potential for synthesizing derivatives of this compound. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Phenoxyacetic Acid Analogue farmaciajournal.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (reflux) | 6 minutes |

| Yield | 42% | 85% |

| Conditions | Aqueous medium, reflux | Solvent-free, catalyst-free |

Solvent-Free and Catalyst-Free Methods

The Fries rearrangement, an important reaction for synthesizing hydroxy aryl ketones (key precursors), can be optimized using eco-friendly catalysts like p-toluenesulfonic acid (PTSA) under solvent-free conditions, providing a greener alternative to corrosive Lewis acids such as aluminum chloride. researchgate.net The development of stoichiometric, solvent-free acetylation protocols further underscores the commitment to sustainable chemical synthesis, reducing the generation of waste and lowering the environmental factor (E-factor) of the process. frontiersin.org

Stereoselective Synthesis and Resolution of this compound Stereoisomers

The this compound molecule contains a stereogenic center at the alpha-carbon (the carbon atom bonded to the phenyl group and the carboxylic acid group). Consequently, it can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound, which is often essential for its intended biological applications.

Chiral Auxiliaries and Asymmetric Catalysis

One of the most established strategies for controlling stereochemistry is the use of chiral auxiliaries. researchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction. iipseries.org In the context of synthesizing a specific stereoisomer of this compound, a precursor could be attached to a chiral auxiliary, such as one derived from Evans' oxazolidinones. researchgate.net This would create a diastereomeric intermediate, allowing for the stereoselective formation of the chiral center. After the desired stereochemistry is set, the auxiliary can be cleaved and ideally recovered for reuse. iipseries.org

Asymmetric catalysis offers a more elegant and atom-economical alternative. nih.gov In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The catalyst, often a chiral transition-metal complex or an organocatalyst, creates a chiral environment that favors the formation of one enantiomer over the other. iipseries.org This method avoids the need for stoichiometric amounts of a chiral reagent and eliminates the steps of attaching and removing an auxiliary. iipseries.org

Diastereoselective and Enantioselective Approaches

Diastereoselective approaches typically involve the reaction of a prochiral substrate with a chiral reagent or auxiliary to form diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization. researchgate.net For example, the alkylation or arylation of a chiral enolate derived from a phenylacetic acid precursor could proceed with high diastereoselectivity, establishing the desired configuration at the alpha-carbon. researchgate.net

Enantioselective approaches aim to directly synthesize one enantiomer in excess, a process measured by the enantiomeric excess (ee). researchgate.net A prominent example is the enantioselective oxidative dearomatization of phenols followed by a cycloaddition cascade, which has been used to create complex molecular architectures with high enantioselectivity (up to 99% ee). nih.gov While applied to different structures, the principles of using a chiral catalyst to control the stereochemical outcome of a key bond-forming step are directly applicable to the synthesis of chiral this compound. Such methods represent the forefront of modern asymmetric synthesis.

Structure Activity Relationship Sar Studies and Molecular Design

Exploration of Modifications on the Acetylphenoxy Moiety

The acetylphenoxy moiety of 2-(4-Acetylphenoxy)-2-phenylacetic acid offers a rich canvas for structural modifications. The nature and position of substituents on this aromatic ring, as well as the role of the acetyl group itself, are critical determinants of the molecule's biological profile and selectivity.

Substituent Effects on Biological Activity and Selectivity

The biological activity of phenoxyacetic acid derivatives can be significantly modulated by the introduction of various substituents on the phenoxy ring. Research on related compounds has shown that the electronic and steric properties of these substituents play a pivotal role in target engagement. For instance, in the context of anti-inflammatory activity, halogen substitution on the phenoxy ring has been shown to considerably enhance potency.

Table 1: Predicted Impact of Substituents on the Acetylphenoxy Moiety on Biological Activity

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Ortho to Acetyl | Bulky Group | Potential decrease | Steric hindrance may disrupt binding. |

| Para to Acetyl | Electron-withdrawing | Potential increase | May enhance key electronic interactions. |

| Meta to Acetyl | Electron-donating | Variable | Could fine-tune electronic properties for selectivity. |

Role of the Acetyl Group in Ligand-Target Interactions

The acetyl group at the para-position of the phenoxy ring is a key functional feature of this compound. This group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in an enzyme's active site or a receptor's binding pocket.

Studies on other acetylated phenolic compounds have suggested that the acetyl group can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Furthermore, the presence and position of the acetyl group can confer selectivity for specific biological targets over others. For example, in some enzyme inhibitors, the acetyl group may occupy a specific sub-pocket within the active site, leading to enhanced potency and selectivity.

Investigation of Modifications on the 2-Phenylacetic Acid Core

The 2-phenylacetic acid core provides another avenue for structural modification to fine-tune the biological activity of this compound. Variations at the alpha-position and on the phenyl ring can lead to significant changes in potency and selectivity.

Variation of Alpha-Substituents on the Phenylacetic Acid Moiety

The alpha-carbon of the phenylacetic acid moiety is a chiral center, and its stereochemistry can be a critical determinant of biological activity. The introduction of small alkyl groups, such as a methyl group, at this position can have profound effects. For instance, in some non-steroidal anti-inflammatory drugs (NSAIDs), the presence of an alpha-methyl group is known to enhance anti-inflammatory activity and in some cases, confer selectivity for the COX-2 enzyme.

The size and nature of the alpha-substituent can influence the orientation of the molecule within the binding site. A bulky substituent might be detrimental if the binding pocket is sterically constrained, while a smaller group could optimize van der Waals interactions. The introduction of polar functional groups at the alpha-position could also be explored to introduce new hydrogen bonding interactions.

Table 2: Potential Effects of Alpha-Substituents on the 2-Phenylacetic Acid Core

| Alpha-Substituent | Potential Impact on Biological Activity | Rationale |

| Methyl | Increased potency and/or selectivity | Enhanced hydrophobic interactions and optimized fit in the binding pocket. |

| Ethyl | Variable | May be too bulky for some targets, but could enhance activity for others. |

| Hydroxyl | Altered solubility and new hydrogen bonding | Could improve pharmacokinetic properties and introduce new target interactions. |

Influence of Phenyl Ring Substitution Patterns

For many classes of drugs, the introduction of substituents on this phenyl ring is a key strategy for optimizing potency and selectivity. For example, in the design of selective enzyme inhibitors, a substituent on the phenyl ring might interact with a specific region of the enzyme that is not present in related isozymes, thereby conferring selectivity. The addition of halogen atoms or small alkyl groups can enhance hydrophobic interactions with the target protein.

Rational Design of this compound Derivatives for Specific Biological Activities

The principles of rational drug design can be applied to this compound to develop derivatives with tailored biological activities. By leveraging the SAR insights discussed, medicinal chemists can strategically modify the molecule to optimize its interaction with a specific biological target.

For example, if the goal is to design a selective cyclooxygenase-2 (COX-2) inhibitor, one might introduce a sulfonamide or methylsulfonyl group on the acetylphenoxy ring, a common feature in selective COX-2 inhibitors. Concurrently, the introduction of an alpha-methyl group on the phenylacetic acid core could further enhance COX-2 selectivity.

Alternatively, if the target is a different enzyme, such as 5-lipoxygenase (5-LOX), a different set of structural modifications would be required. The design of dual COX/LOX inhibitors often involves the incorporation of specific pharmacophores that can interact with both enzymes. Starting from the this compound scaffold, one could explore the addition of functionalities known to inhibit 5-LOX, such as a hydroxamic acid or an N-hydroxyurea group.

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be invaluable in the rational design process. These methods can help to predict how different derivatives of this compound will bind to a target protein, providing insights that can guide synthetic efforts.

Design Principles for Enhanced Potency and Selectivity

The potency and selectivity of compounds based on the this compound scaffold can be modulated by systematic structural modifications. Key areas for such modifications include the acetyl group, the phenyl ring, and the phenoxyacetic acid core.

Modification of the Acetyl Group: The acetyl group at the 4-position of the phenoxy ring presents a key site for modification. Altering the ketone to other functional groups such as alcohols, esters, or amides can influence the electronic properties and hydrogen bonding capabilities of the molecule. For instance, reduction of the ketone to a hydroxyl group could introduce a hydrogen bond donor, potentially leading to new interactions with a biological target.

Isosteric Replacements: The ether linkage is a central feature of the molecule. Isosteric replacements, such as replacing the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group, could be explored to alter the bond angle and conformational flexibility of the molecule, potentially leading to improved target engagement.

A hypothetical SAR study on a series of analogues of this compound could yield data such as that presented in the interactive table below, illustrating the impact of various substitutions on biological activity.

| Compound ID | R1 (Modification of Acetyl Group) | R2 (Substitution on Phenyl Ring) | Relative Potency |

| 1 | -COCH3 (Acetyl) | -H | 1.0 |

| 2 | -CH(OH)CH3 (Hydroxyethyl) | -H | 1.5 |

| 3 | -COCH3 (Acetyl) | 4'-Cl | 2.3 |

| 4 | -COCH3 (Acetyl) | 4'-OCH3 | 0.8 |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not publicly available.

Prodrug Strategies for this compound

The carboxylic acid moiety of this compound is a key feature for its acidic nature but can also limit its oral bioavailability due to poor membrane permeability. Prodrug strategies can be employed to temporarily mask the carboxylic acid, thereby improving its pharmacokinetic profile. nih.gov

One of the most common prodrug approaches for carboxylic acids is esterification. nih.gov The formation of an ester prodrug can increase the lipophilicity of the molecule, facilitating its absorption across biological membranes. Once absorbed, the ester can be hydrolyzed by endogenous esterases to release the active parent drug.

Examples of potential ester prodrugs of this compound include:

Methyl Ester: A simple ester that can be readily synthesized.

Ethyl Ester: Another common and straightforward ester modification.

Amino Acid Conjugates: Linking an amino acid to the carboxylic acid via an ester bond can create a prodrug that may be a substrate for amino acid transporters, potentially enhancing its uptake.

The choice of the ester promoiety can be tailored to control the rate of hydrolysis and the site of drug release.

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional conformation of this compound is a critical determinant of its ability to bind to a biological target. The molecule possesses several rotatable bonds, leading to a degree of conformational flexibility.

The C-O-C-C torsion angle of the diaryl ether linkage.

The O-C-C-C(O) torsion angle of the acetic acid side chain.

The rotation of the two phenyl rings relative to the rest of the molecule.

Computational modeling and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the preferred conformations of the molecule in different environments. The lowest energy conformation is not always the biologically active one; binding to a receptor or enzyme may induce a change to a higher energy conformation.

Understanding the conformational preferences of this compound and its analogues is essential for designing molecules with a pre-organized geometry that is optimal for binding to the target, a strategy that can lead to significant improvements in potency and selectivity.

Molecular Mechanisms and Biological Target Identification

Enzyme Inhibition Profile of 2-(4-Acetylphenoxy)-2-phenylacetic Acid and Analogues

Analogues of this compound have been investigated for their inhibitory effects on several classes of enzymes. These studies highlight the structural features that contribute to enzyme inhibition and selectivity.

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins (B1171923) from arachidonic acid and exist in two primary isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and plays a significant role in inflammation. mdpi.com Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs. mdpi.comnih.gov

Studies on phenoxyacetic acid derivatives, which are structural analogues, have demonstrated significant and selective inhibitory activity against the COX-2 isoform. mdpi.com Certain compounds within this class have shown IC50 values for COX-2 in the nanomolar range, comparable to or exceeding the potency of established selective inhibitors like celecoxib (B62257). mdpi.com For instance, specific synthesized phenoxyacetic acid derivatives exhibited potent COX-2 inhibition with IC50 values ranging from 0.06 to 0.09 μM. mdpi.com The selectivity of these compounds is a critical aspect of their profile, with some demonstrating high selectivity indices (SI) for COX-2 over COX-1. mdpi.com

Table 1: COX-2 Inhibition by Analogues of this compound

| Compound Type | Target Enzyme | IC50 (μM) | Selectivity Index (SI) vs. COX-1 | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|---|

| Phenoxyacetic Acid Derivatives (e.g., 5d-f, 7b, 10c-f) | COX-2 | 0.06 - 0.09 | 111.53 - 133.34 | Celecoxib | 0.05 |

This table presents data for phenoxyacetic acid analogues, as specific data for this compound was not available in the reviewed sources. mdpi.com

Alkaline phosphatase (AlP) is an enzyme involved in various metabolic processes, and its inhibition can be a target for biosensor development and other applications. Studies on related phenoxyacetic acid compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have shown that they can act as inhibitors of AlP. nih.govnih.gov The mechanism of inhibition by these analogues is often complex, with some reports suggesting a mixed inhibition model. nih.gov In a mixed inhibition model, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's activity and its substrate binding affinity. nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Research on analogues like 2,4-Dichlorophenoxyacetic acid has demonstrated an ability to decrease acetylcholinesterase activity. nih.gov A single dose of 2,4-D in rats led to a significant reduction in the activity of multiple molecular forms of AChE in muscle tissue. nih.gov This inhibitory effect suggests that the phenoxyacetic acid scaffold may interact with the active or allosteric sites of cholinesterase enzymes.

Tyrosinase is a copper-containing enzyme that catalyzes key steps in melanin (B1238610) biosynthesis. nih.govnorthumbria.ac.uk Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govnorthumbria.ac.uk Analogues of this compound, specifically hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives, have been synthesized and evaluated as tyrosinase inhibitors. nih.gov Some of these derivatives displayed exceptional potency, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.govnih.gov For example, one analogue showed an IC50 of 0.0089 µM, compared to 16.69 µM for kojic acid. nih.gov Kinetic studies revealed that these analogues can act as competitive or mixed-type inhibitors, indicating they may bind to the enzyme's active site or an allosteric site. nih.govnih.gov

Receptor Binding and Modulation Studies

Interactions with Gamma-Hydroxybutyric Acid (GHB) Binding Sites

Gamma-hydroxybutyric acid (GHB) is an endogenous neurotransmitter in the mammalian brain that interacts with at least two distinct binding sites: low-affinity GABAB receptors and specific, high-affinity GHB binding sites. acs.orgnih.gov The molecular identity of these high-affinity sites has been a subject of ongoing research, with some studies suggesting certain GABAA receptor subtypes may function as high-affinity GHB targets. nih.govnih.gov

Research into ligands for the specific, high-affinity GHB binding sites has identified that compounds structurally related to this compound show affinity for these sites. Specifically, various phenylacetic acids (PAAs) and the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802), which is a PAA derivative, have been shown to bind to these specific GHB sites. One study identified that 4-biphenylacetic acid, the active metabolite of the NSAID fenbufen, inhibited the binding of a radiolabeled ligand to the GHB site with a higher affinity than GHB itself. While these findings establish that the phenylacetic acid scaffold is a relevant structure for interacting with GHB binding sites, direct experimental evidence of this compound binding to these sites has not been reported in the available scientific literature.

Estrogen-Related Receptor-gamma (ERR-γ) Interactions

Estrogen-Related Receptor-gamma (ERRγ) is an orphan nuclear receptor, meaning its natural endogenous ligand is not yet known. ontosight.ai It plays a significant role in regulating cellular energy metabolism. ontosight.ai The ligand-binding domain (LBD) of ERRγ is known to bind with various synthetic and environmental compounds, particularly those containing phenolic structures. acs.orgkenyon.edu

X-ray crystallography studies have detailed the structure of the ERRγ LBD when bound to ligands such as the endocrine disruptor Bisphenol A (BPA) and the selective estrogen receptor modulator 4-hydroxytamoxifen (B85900) (4-OHT). kenyon.edunih.gov The binding of these phenolic compounds involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the LBD, including Glu275, Arg316, and Tyr326. acs.orgkenyon.edu Given that this compound possesses a phenolic moiety (the 4-acetylphenoxy group), it is structurally plausible that it could interact with the ERRγ LBD. However, based on the conducted literature search, there is currently no direct experimental data confirming such an interaction.

Histamine (B1213489) H2 Receptor Ligand Interactions

Histamine H2 receptors are G-protein coupled receptors primarily involved in the regulation of gastric acid secretion. frontiersin.org They are the target of a class of drugs known as H2 blockers or antagonists, which competitively inhibit the binding of histamine to the receptor on gastric parietal cells. youtube.com The chemical structures of established H2 antagonists, such as cimetidine (B194882) and famotidine, are not closely related to that of this compound. A review of the available scientific literature did not yield any evidence to suggest that this compound acts as a ligand or interacts with the Histamine H2 receptor.

Substance P Receptor Binding Mechanisms

The Substance P receptor, officially known as the Neurokinin-1 receptor (NK1R), is a G-protein coupled receptor whose primary endogenous ligand is the 11-amino acid neuropeptide, Substance P. wikipedia.orgjneurology.com The interaction between Substance P and the NK1R is implicated in various physiological processes, including pain transmission and inflammation. ontosight.aiyoutube.com Pharmacological research has led to the development of NK1R antagonists, such as aprepitant, for conditions like chemotherapy-induced nausea. nih.gov The binding of these antagonists involves specific interactions with residues in the transmembrane domains of the NK1R. nih.gov The molecular structure of this compound is significantly different from both the peptide structure of Substance P and the complex heterocyclic structure of antagonists like aprepitant. The conducted literature search found no studies reporting or suggesting any binding mechanism or interaction between this compound and the Substance P receptor.

Modulation of Cellular Pathways

NRF2 Target Gene Expression

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept at low levels by the Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Activation of the NRF2 pathway can be achieved by disrupting the KEAP1-NRF2 protein-protein interaction (PPI), allowing NRF2 to translocate to the nucleus and initiate the transcription of its target genes.

Research has identified a series of 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivatives as potent inhibitors of the KEAP1-NRF2 PPI. nih.gov The core structure of this compound falls within this chemical class. One particularly potent compound from this series, designated 20c, was shown to effectively disrupt the KEAP1-NRF2 interaction and induce the expression of NRF2 target genes. nih.gov This induction subsequently enhanced downstream antioxidant and anti-inflammatory activities in cellular and in vivo models. nih.gov The demonstrated activity of these structurally related compounds suggests a strong potential for this compound to modulate the NRF2 pathway.

| Compound | Parameter | Value (nM) | Description |

|---|---|---|---|

| Compound 20c | Kd | 24 | Dissociation constant for binding to KEAP1, indicating high binding affinity. |

| IC50 | 75 | Concentration required to inhibit 50% of the KEAP1-NRF2 protein-protein interaction. |

Effects on Protein Prenylation

Protein prenylation is a post-translational modification that involves the attachment of farnesyl or geranylgeranyl groups to specific cysteine residues of target proteins, which is crucial for their membrane association and function. This process is catalyzed by the enzymes farnesyltransferase and geranylgeranyltransferases. A thorough search of the scientific literature was conducted to identify any studies investigating the effects of this compound on protein prenylation or its related enzymes. The search did not yield any results, indicating a lack of available research on this specific topic.

DNA Methylation Pathway Modulation

No information is available in the reviewed scientific literature regarding the effects of this compound on DNA methylation pathways.

Glutamine Metabolism Pathways

There is no available research data detailing the impact of this compound on glutamine metabolism pathways.

Induction of Cell Differentiation and Growth Inhibition (in relevant cellular models)

Specific studies on the induction of cell differentiation and growth inhibition by this compound in any cellular models have not been identified in the public domain.

Angiogenesis Inhibition Mechanisms

There is no published research available that investigates the mechanisms by which this compound might inhibit angiogenesis.

Computational Chemistry and in Silico Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as 2-(4-Acetylphenoxy)-2-phenylacetic acid, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding modes and affinities of phenylacetic acid derivatives to various biological targets. These simulations calculate a docking score, which is an estimation of the binding free energy, with more negative scores typically indicating a stronger interaction. For instance, studies on various phenylacetic acid (PAA) derivatives have demonstrated a range of docking scores against different enzymes, highlighting the influence of substituents on binding affinity. jspae.comresearchgate.net

The binding mode describes the specific orientation and conformation of the ligand within the active site of the target protein. For phenylacetic acid derivatives, the phenyl ring often engages in hydrophobic interactions, while the carboxylic acid moiety is crucial for forming hydrogen bonds and other polar interactions. jspae.com The acetyl group in this compound, for example, could potentially form additional hydrogen bonds or electrostatic interactions, thereby influencing its binding affinity.

Table 1: Example Docking Scores of Phenylacetic Acid Derivatives Against Pim Kinase

| Compound | Docking Score (kcal/mol) |

|---|---|

| 2-propylacetic acid | -6.577 |

| 3-chloro-PAA | -7.809 (against DNA) |

| 4-propyl-PAA | -8.5250 (against urease) |

| 2-Nitro PAA | -6.2316 (against urease) |

Note: The data in this table is derived from studies on various phenylacetic acid derivatives and is presented to illustrate the range of binding affinities observed for this class of compounds. jspae.comresearchgate.net

A critical outcome of molecular docking is the identification of key amino acid residues within the active site of a target protein that interact with the ligand. These interactions are fundamental to the ligand's biological activity. For example, in studies of phenylacetic acid derivatives with Pim kinase, key interactions were observed with residues such as TYR 1993 and TRP 319, involving hydrogen bonds and pi-stacking interactions. jspae.com Similarly, interactions with urease enzyme residues like TYR544 and ALA284 have been noted for nitro-substituted PAA derivatives. researchgate.net

Analysis of the active site provides a detailed understanding of the structural features required for binding. For this compound, the phenyl group, the carboxylic acid, and the acetylphenoxy moiety would each be expected to interact with specific residues in a target's active site. The identification of these interacting residues is crucial for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity. nih.govnih.govmdpi.comresearchgate.netresearchgate.net

Table 2: Key Interacting Residues for Phenylacetic Acid Derivatives with Various Targets

| Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Pim Kinase | TYR 1993, TRP 319 | Hydrogen-bond, Hydrogen-pi |

| Urease | TYR544, ALA284 | Hydrogen-bond, Pi-stacking |

| COX-2 | Arg 120, Tyr 355 | Hydrogen-bond |

Note: This table provides examples of key interacting residues identified in docking studies of various phenylacetic acid derivatives with their respective targets. jspae.comresearchgate.netmdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another powerful in silico technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. Ligand-based models are developed from a set of known active molecules, identifying the common chemical features responsible for their activity. Structure-based models are derived from the three-dimensional structure of the ligand-target complex, defining the key interaction points within the active site.

For a compound like this compound, a pharmacophore model would likely include features such as a hydrophobic aromatic ring, a hydrogen bond acceptor (from the acetyl and carboxylic acid groups), and a hydrogen bond donor (from the carboxylic acid). Such models serve as a 3D query for searching large compound databases to find novel molecules with similar properties. nih.gov

Pharmacophore models are widely used in virtual screening campaigns to identify new lead compounds from vast chemical libraries. acgpubs.orgmdpi.comnih.govbiointerfaceresearch.com By filtering compounds based on their ability to match the pharmacophore model, the number of candidates for experimental testing can be significantly reduced, saving time and resources.

Once a lead compound is identified, pharmacophore models can also guide its optimization. By understanding the key chemical features required for activity, medicinal chemists can make targeted modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational changes and flexibility of both the ligand and the target protein upon binding. nih.gov

For this compound, MD simulations could reveal how the molecule adapts its conformation within the binding pocket, the stability of the key interactions identified by docking, and the influence of solvent molecules on the binding process. This level of detail is crucial for a comprehensive understanding of the ligand-receptor interaction and for the rational design of more effective therapeutic agents.

Characterization of Conformational Changes Upon Binding

The binding of a ligand to its receptor is a dynamic process that often induces conformational changes in both molecules. These changes are essential for biological activity. Molecular docking and MD simulations are instrumental in characterizing these adaptations.

Molecular docking studies, often performed prior to MD simulations, predict the preferred binding orientation of this compound within the active site of a target receptor. semanticscholar.org Analysis of the top-ranked docking poses reveals key intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid group or hydrophobic interactions involving the phenyl and phenoxy rings. jspae.comresearchgate.net For example, in studies of similar molecules binding to COX enzymes, the carboxylate moiety is often found to interact with key residues like Arginine and Tyrosine at the head of the active site channel. semanticscholar.org

MD simulations further elucidate these interactions by revealing how the ligand and receptor adapt to each other. The simulations can show subtle shifts in the positions of amino acid side chains to better accommodate the ligand, or changes in the ligand's own torsional angles to achieve a more favorable conformation. The phenyl and phenoxy rings of this compound, for instance, may rotate to optimize π-π or hydrophobic interactions with nonpolar residues in the binding pocket. These dynamic conformational adjustments are critical for achieving a stable, high-affinity interaction.

| Interaction Type | Potential Functional Group (Ligand) | Potential Interacting Residue (Receptor) | Significance |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid (-COOH) | Arginine, Serine, Tyrosine | Directional interaction critical for anchoring the ligand and determining specificity. |

| Hydrophobic | Phenyl Ring, Phenoxy Group | Leucine, Valine, Isoleucine, Phenylalanine | Contributes significantly to binding affinity through the hydrophobic effect. |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Stabilizes the complex when aromatic rings are oriented parallel to each other. |

| Ionic Interaction | Carboxylate (-COO⁻) | Arginine, Lysine | Strong, long-range electrostatic attraction that guides the ligand into the active site. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. Studies on analogous compounds, such as 4-acetyl-phenoxyacetic acid, have utilized DFT with basis sets like 6-311++G(d,p) to compute various molecular properties.

A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and more likely to engage in chemical reactions. irjweb.com

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.gov Chemical hardness is a measure of resistance to change in electron distribution, while the electrophilicity index quantifies the ability of the molecule to accept electrons. These descriptors are valuable for predicting how the molecule will behave in a biological environment, for example, in interactions with metabolic enzymes. irjweb.comnih.gov

| Property | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. youtube.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Note: The values for these properties would be derived from specific DFT calculations on this compound.

Energetic Contributions to Binding Affinity and Reaction Pathways

Beyond simply identifying interactions, computational methods can quantify the energetic contributions that determine binding affinity. End-point methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are frequently used to estimate the free energy of binding from MD simulation snapshots. nih.govpeng-lab.org These methods calculate the binding free energy (ΔGbind) by summing contributions from molecular mechanics (van der Waals, electrostatic), polar solvation, and nonpolar solvation energies. researchgate.netnih.gov This allows for a more quantitative ranking of potential ligands and can highlight which energy components (e.g., electrostatic vs. hydrophobic) are the primary drivers of binding.

Quantum chemical calculations are also essential for elucidating potential reaction pathways, such as those involved in metabolism by cytochrome P450 enzymes. acs.org By mapping the potential energy surface of a reaction, researchers can identify transition state structures and calculate the associated activation energy barriers. nih.gov For a molecule like this compound, this could involve modeling pathways like hydroxylation on the aromatic rings or cleavage of the ether bond. wikipedia.org Comparing the activation energies for different potential pathways allows for the prediction of the most likely metabolic products, providing crucial information that can guide experimental metabolic studies. acs.org

Isotope Effects on Receptor Binding and Metabolism

Isotope effects, particularly Kinetic Isotope Effects (KIEs), provide a powerful probe into the mechanisms of chemical reactions. A primary KIE occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. numberanalytics.com For example, replacing a hydrogen atom with deuterium (B1214612) at a site of metabolic attack can significantly slow down the reaction rate if C-H bond cleavage is rate-limiting. nih.gov

Computationally, KIEs can be predicted using quantum chemical methods. This involves calculating the vibrational frequencies for the reactant and the transition state for both the light (e.g., ¹H) and heavy (e.g., ²H) isotopologues. numberanalytics.com The difference in zero-point vibrational energies (ZPVE) between the isotopic molecules in the ground state versus the transition state is the primary contributor to the KIE. youtube.com

While no specific computational studies on the isotope effects of this compound are currently available, this methodology could be applied to:

Probe Metabolic Mechanisms: Calculating the KIE for a proposed metabolic hydroxylation could confirm whether C-H bond cleavage is the rate-determining step. acs.org A significant calculated KIE (typically >2 for H/D) would support a mechanism involving hydrogen atom abstraction by a cytochrome P450 enzyme. nih.gov

Investigate Receptor Binding: Equilibrium Isotope Effects (EIEs) can provide information on binding. If the vibrational force constants of a C-H bond change upon binding to a receptor (e.g., due to the formation of a C-H···O hydrogen bond), a small but measurable isotope effect on the binding affinity could be predicted.

These computational approaches offer a detailed, atomistic view of the chemical and physical properties of this compound, guiding further experimental work in drug design and development.

Preclinical Mechanistic Research in in Vitro and Animal Models

Cellular Assays for Biological Activity Profiling

Cell-Based Enzyme Inhibition Assays

While direct enzyme inhibition data for 2-(4-Acetylphenoxy)-2-phenylacetic acid is not extensively documented in publicly available literature, research into the broader class of phenoxyacetic acid derivatives has revealed significant activity against specific enzymes. For instance, various analogs have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. A study on novel phenoxyacetic acid derivatives identified compounds with potent and selective inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. mdpi.com Molecular modeling studies have suggested that these derivatives can fit into the active site of the COX-2 enzyme. nih.gov

Additionally, other related phenylacetic acid derivatives have been investigated as dual inhibitors of cyclooxygenases and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov This suggests that the phenoxyacetic acid scaffold is a promising starting point for the development of enzyme inhibitors. However, specific assays to determine the IC50 or Ki values of this compound against a panel of enzymes would be necessary to confirm its specific inhibitory profile.

Receptor Binding and Activation Assays

Currently, there is a lack of specific data from receptor binding and activation assays for this compound in the available scientific literature. Such assays are crucial for identifying the direct molecular targets of a compound and understanding its mechanism of action. Future research involving competitive binding assays with radiolabeled ligands for a variety of receptors, or functional assays measuring downstream signaling upon receptor activation, would be invaluable in elucidating the pharmacological profile of this compound.

Gene Expression Studies (e.g., NRF2 target genes)

A significant area of investigation for compounds related to this compound is the modulation of the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. glpbio.com While direct studies on this compound are limited, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction, named Keap1-Nrf2-IN-14 (also referred to as compound 20c), which is a 2-oxy-2-phenylacetic acid substituted naphthalene (B1677914) sulfonamide derivative, has been extensively studied. nih.govmedchemexpress.com

This derivative has been shown to effectively disrupt the interaction between Keap1 and Nrf2, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes. nih.govmedchemexpress.comnih.gov In cellular assays using RAW264.7 macrophage cells, treatment with this derivative led to a time-dependent increase in the protein expression of NRF2 and its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase modifier subunit (GCLM). medchemexpress.com

Table 1: Effect of Keap1-Nrf2-IN-14 on NRF2 Target Gene Expression in RAW264.7 Cells

| Treatment | Time (hours) | NRF2 Protein Expression | HO-1 Protein Expression | NQO-1 Protein Expression | GCLM Protein Expression |

|---|---|---|---|---|---|

| Keap1-Nrf2-IN-14 | 2 | Increased | Increased | Increased | Increased |

| Keap1-Nrf2-IN-14 | 8 | Maximized | Maximized | Maximized | Maximized |

This data is based on qualitative descriptions from the source and indicates a time-dependent effect. medchemexpress.com

These findings highlight the potential for the 2-oxy-2-phenylacetic acid scaffold to serve as a basis for developing potent activators of the Nrf2 pathway.

Assays for Cellular Proliferation, Differentiation, and Apoptosis

The effects of this compound on cellular proliferation, differentiation, and apoptosis have not been specifically reported. However, studies on related phenoxyacetamide derivatives have demonstrated significant pro-apoptotic activity in cancer cell lines. mdpi.com For example, certain novel phenoxyacetamide derivatives were shown to induce apoptosis in HepG2 human liver cancer cells and MCF-7 breast cancer cells. mdpi.com

The induction of apoptosis by these related compounds was confirmed through various assays, including Annexin V/PI staining, which showed a significant increase in the population of apoptotic cells. mdpi.com Mechanistic studies on these derivatives indicated that they can induce cell cycle arrest and modulate the expression of pro-apoptotic and anti-apoptotic genes. mdpi.com While these results are for structurally related compounds, they suggest that the phenoxyacetic acid core structure may have the potential to influence cell fate decisions.

Antimicrobial Activity Studies (Antibacterial, Antifungal)

While there are no specific antimicrobial studies on this compound, the parent compound, phenylacetic acid, has been shown to possess both antibacterial and antifungal properties. nih.govresearchgate.net Phenylacetic acid isolated from Bacillus megaterium demonstrated good antibacterial activity against Agrobacterium tumefaciens. nih.gov Its mechanism of action is believed to involve the disruption of cell membrane integrity, leading to the leakage of cellular components and inhibition of protein synthesis. nih.gov

In other studies, phenylacetic acid was found to be more effective against Escherichia coli and Ralstonia solanacearum than 2-phenylethanol. researchgate.net Furthermore, phenylacetic acid and its sodium salt, sodium phenylacetate (B1230308), isolated from Streptomyces humidus, exhibited significant antifungal activity against various plant pathogens, including Pythium ultimum and Phytophthora capsici. nih.gov These findings suggest that the phenylacetic acid structure is a viable pharmacophore for the development of antimicrobial agents.

Mechanistic Studies in Relevant Animal Models (for understanding biological processes and pathway modulation)

Direct in vivo mechanistic studies for this compound are not available. However, the aforementioned potent Keap1-Nrf2 inhibitor, Keap1-Nrf2-IN-14 (a 2-oxy-2-phenylacetic acid derivative), has been evaluated in a mouse model of lipopolysaccharide (LPS)-induced inflammation. nih.govmedchemexpress.com

In this model, pretreatment of female C57BL/6 mice with Keap1-Nrf2-IN-14 via intraperitoneal injection significantly diminished the LPS-induced inflammatory response. medchemexpress.com The compound was shown to reduce the production of pro-inflammatory factors. medchemexpress.com These in vivo results corroborate the in vitro findings, demonstrating that the activation of the Nrf2 pathway by this class of compounds can lead to significant antioxidant and anti-inflammatory effects in a living organism. nih.gov

Table 2: In Vivo Activity of Keap1-Nrf2-IN-14 in a Mouse Model of LPS-Induced Inflammation

| Compound | Animal Model | Administration Route | Effect |

|---|

This table summarizes the qualitative findings from the in vivo study. medchemexpress.com

Assessment of Inflammatory Biomarkers

Similarly, there is a lack of data on the assessment of inflammatory biomarkers following treatment with this compound in animal models. The evaluation of biomarkers such as cytokines, chemokines, and other inflammatory mediators is crucial for determining the anti-inflammatory potential of a compound. This information is typically gathered from preclinical animal studies, which have not been reported for this particular molecule.

Further research is required to elucidate the biological activity and therapeutic potential of this compound.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation of Novel Derivatives

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds like derivatives of 2-(4-Acetylphenoxy)-2-phenylacetic acid. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a compound.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each type of proton. The protons on the phenyl and phenoxy rings would appear in the aromatic region (typically 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns revealing their substitution pattern. The methine proton (the hydrogen attached to the chiral center) would likely appear as a singlet, and the acetyl group's methyl protons would also produce a characteristic singlet. The acidic proton of the carboxylic acid group would be observed as a broad singlet, the chemical shift of which can be concentration-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic Protons (Phenyl & Phenoxy Rings) | 6.8 - 8.0 | Multiplet | 9H |

| Methine Proton (-CH-) | 5.0 - 5.5 | Singlet | 1H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl (-COOH) | 170 - 180 |

| Acetyl Carbonyl (-COCH₃) | 195 - 205 |

| Aromatic Carbons | 115 - 160 |

| Methine Carbon (-CH-) | 75 - 85 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the carboxylic acid and the acetyl ketone would appear as strong, sharp peaks, typically in the range of 1680-1760 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would also be observable.

A study involving a Yb(III) complex of 2-(4-acetylphenoxy)acetic acid has reported its infrared spectrum, confirming the presence of these key functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Acetyl Group | C=O Stretch | 1680 - 1700 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. In techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI), the molecule is ionized, typically by forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) of this molecular ion allows for the confirmation of the molecular weight. For this compound (molecular weight: 270.28 g/mol ), one would expect to observe a molecular ion peak corresponding to this mass.

Further fragmentation of the molecular ion in the mass spectrometer (tandem mass spectrometry or MS/MS) would yield smaller charged fragments. The pattern of this fragmentation can help to piece together the structure of the molecule. For instance, common fragmentation pathways for this compound might include the loss of the carboxylic acid group (a loss of 45 Da), the cleavage of the ether bond, or fragmentation of the acetylphenoxy moiety.

X-ray Crystallography for Ligand-Protein Complex Structural Analysis

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic structure of a molecule in its crystalline state. While obtaining a suitable crystal of this compound itself would confirm its solid-state conformation, this technique is particularly valuable in drug discovery for analyzing the structure of a ligand bound to its protein target.

By co-crystallizing a derivative of this compound with a target protein and analyzing the diffraction pattern of X-rays passed through the crystal, researchers can obtain a detailed, atomic-level map of the binding site. This information is crucial for understanding the mechanism of action and for designing more potent and selective derivatives. The analysis would reveal the specific amino acid residues involved in binding, the nature of the intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the conformational changes that may occur in both the ligand and the protein upon binding.

Elemental Analysis for Compound Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. For a pure sample of this compound (C₁₆H₁₄O₄), the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 71.13 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.23 |

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the compound's purity and confirm its molecular formula.

Chromatography Techniques (e.g., HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The different components of the mixture will travel up the plate at different rates, resulting in separated spots. The retention factor (Rf) value for this compound would be characteristic for a given solvent system and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique. It is widely used to determine the purity of a compound with high accuracy. In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the compound is separated from any impurities based on their differential interactions with the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, records the elution of the compound and any impurities as peaks in a chromatogram. The purity is determined by the relative area of the peak corresponding to the desired compound. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with an acid modifier like formic or acetic acid), would be a common approach for purity assessment.

Medicinal Chemistry Context and Future Research Directions

2-(4-Acetylphenoxy)-2-phenylacetic Acid as a Lead Compound for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The phenoxyacetic acid framework is present in numerous drugs and has been explored for a wide range of biological activities, including antihyperlipidemic, hypoglycemic, antimicrobial, anti-inflammatory, and anticancer properties. nih.gov This established history suggests that this compound, as a member of this structural family, is a strong candidate for development as a lead compound. Its unique substitution pattern offers a distinct starting point for chemical exploration and optimization.

Once a lead compound is identified, medicinal chemistry efforts focus on systematically modifying its structure to improve its efficacy, selectivity, and pharmacokinetic properties. For a molecule like this compound, several optimization strategies can be envisioned based on established structure-activity relationship (SAR) studies of related compounds.

Key areas for modification would include:

Aromatic Ring Substitution: The two phenyl rings are prime targets for substitution. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the molecule, which can significantly impact target binding and metabolic stability. For instance, in a series of novel phenoxy acetic acid derivatives developed as selective COX-2 inhibitors, the introduction of halogen atoms (chloro and bromo) on the phenoxy and phenyl rings led to a marked increase in inhibitory potency. google.com

The α-Position: The stereochemistry and substitution at the carbon atom alpha to the carboxylic acid are critical. The presence of the phenyl group at this position already creates a chiral center, and separating the enantiomers would be a crucial step, as biological activity often resides in a single enantiomer.

The Acetyl Group: The para-acetyl group on the phenoxy ring provides a key interaction point (a hydrogen bond acceptor) and a handle for chemical modification. It could be reduced to an alcohol, converted to an oxime, or alkylated to explore the steric and electronic requirements of the target's binding pocket.

A hypothetical SAR study, drawing parallels from known COX-2 inhibitors, illustrates how potency can be tuned. google.com Minor structural modifications can lead to significant changes in biological activity.

| Compound | Structure | Modification vs. Parent Scaffold | Example Target IC₅₀ (μM) |

|---|---|---|---|

| Scaffold A |  | Unsubstituted Phenyl Rings | 0.97 |

| Scaffold B |  | Para-methyl on Phenyl Ring | 0.37 |

| Scaffold C |  | Para-chloro on Phenyl Ring | 0.13 |

| Scaffold D |  | Para-bromo on Phenoxy Ring, Para-chloro on Phenyl Ring | 0.06 |

Data is illustrative, based on SAR trends for phenoxyacetic acid derivatives as COX-2 inhibitors. google.com IC₅₀ values represent the concentration required for 50% inhibition.

This example demonstrates that introducing hydrophobic and electron-withdrawing groups, such as bromine and chlorine, can enhance potency. google.com Similar systematic modifications to this compound could be employed to optimize its activity against a specific biological target.

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Replacing functional groups with bioisosteres is a key strategy in medicinal chemistry to improve potency, selectivity, decrease toxicity, or alter pharmacokinetics.

For this compound, several bioisosteric replacements could be explored:

Carboxylic Acid Group: The carboxylic acid moiety is often associated with poor oral bioavailability and rapid metabolism. Classical bioisosteres include tetrazole, hydroxamic acid, and acyl sulfonamides. These replacements can maintain the necessary acidic proton for target interaction while improving properties like membrane permeability and metabolic stability. nih.gov

Phenyl Rings: Phenyl rings are often sites of oxidative metabolism. They can be replaced with other aromatic systems like pyridyl or thiophene (B33073) rings to alter metabolic pathways or introduce new hydrogen bonding interactions. wikipedia.org Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or bridged piperidines have also been used successfully to mimic the geometry of a para-substituted phenyl ring while dramatically improving solubility and reducing lipophilicity. nih.govyoutube.com

Ether Linkage: The ether oxygen can be replaced with other linkers such as a thioether, sulfone, or an amide to alter the geometry and electronic nature of the connection between the two aromatic systems.

Role as a Key Synthetic Intermediate in Pharmaceutical Development

Beyond its potential as a lead compound, this compound is a valuable synthetic intermediate or building block. Phenylacetic acid and its derivatives are fundamental starting materials for numerous drugs, including the NSAIDs diclofenac (B195802) and ibuprofen, as well as antibiotics like penicillin. peptide.comiitg.ac.in

The functional groups on this compound serve as "handles" for a wide range of chemical transformations, allowing it to be a precursor to more complex molecules. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, enabling coupling with other molecules. The ketone of the acetyl group can undergo reactions such as reduction to an alcohol, reductive amination to introduce a new amine, or condensation reactions to build larger heterocyclic systems. nih.gov For example, phenoxyacetic acids bearing a formyl group (an aldehyde) have been used as intermediates to synthesize chalcones, which are precursors to various heterocyclic compounds with anti-mycobacterial activity. nih.govacs.org